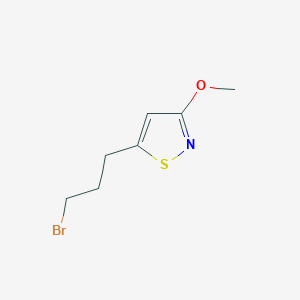

5-(3-Bromopropyl)-3-methoxy-1,2-thiazole

Description

Overview of 1,2-Thiazole Heterocycles in Contemporary Chemical Research

1,2-Thiazole, also known as isothiazole (B42339), is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions. wikipedia.org This arrangement imparts distinct electronic properties compared to its more common 1,3-thiazole isomer. In contemporary research, 1,2-thiazoles are investigated for their diverse biological activities, which include acting as precursors to pharmaceuticals like the antipsychotic drug ziprasidone. wikipedia.org The isothiazole ring is a key component in various compounds with applications ranging from medicinal chemistry to materials science.

Historical Context and Evolution of Thiazole (B1198619) Synthesis Strategies

The synthesis of thiazoles has a rich history, with the Hantzsch thiazole synthesis, first reported in the late 19th century, being a foundational method for creating the 1,3-thiazole ring system. ijper.orgnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.gov Over the years, numerous modifications and new synthetic routes have been developed to improve yields, broaden substrate scope, and introduce diverse functionalities onto the thiazole core. organic-chemistry.orgfigshare.com The synthesis of 1,2-thiazoles often involves different strategies, such as the oxidation of enamine-thiones. wikipedia.org The evolution of these synthetic methodologies has enabled the creation of complex and highly functionalized thiazole derivatives for various scientific investigations.

Rationale for Investigating 5-(3-Bromopropyl)-3-methoxy-1,2-thiazole in Advanced Synthetic Methodologies

The specific structure of this compound makes it a particularly interesting target for synthetic chemists. The compound incorporates three key features: the 1,2-thiazole core, a reactive bromopropyl side chain, and a methoxy (B1213986) group. This combination of functionalities offers multiple avenues for further chemical modification. The bromopropyl group serves as an electrophilic handle for introducing nucleophiles, allowing for the extension of the side chain and the construction of more complex molecules. This makes it a versatile intermediate in multi-step synthetic sequences.

Significance of Bromine and Methoxy Functionalities in Thiazole Scaffolds for Synthetic Transformations

The presence of both a bromine atom and a methoxy group on the thiazole scaffold significantly enhances its synthetic utility. The bromine atom on the propyl chain is a good leaving group, readily participating in nucleophilic substitution reactions. This allows for the attachment of a wide variety of functional groups, including amines, azides, cyanides, and thiols, thereby enabling the synthesis of a library of derivatives from a single precursor.

The methoxy group, attached to the thiazole ring at the 3-position, influences the electronic properties of the heterocyclic system. It is an electron-donating group, which can affect the reactivity of the ring itself. Furthermore, the methoxy group can potentially be cleaved to reveal a hydroxyl group, providing another point for functionalization or for modulating the biological properties of the final compound. The interplay of these two functional groups makes compounds like this compound valuable platforms for the development of new synthetic methodologies and the discovery of novel bioactive molecules.

Structure

3D Structure

Properties

Molecular Formula |

C7H10BrNOS |

|---|---|

Molecular Weight |

236.13 g/mol |

IUPAC Name |

5-(3-bromopropyl)-3-methoxy-1,2-thiazole |

InChI |

InChI=1S/C7H10BrNOS/c1-10-7-5-6(11-9-7)3-2-4-8/h5H,2-4H2,1H3 |

InChI Key |

XMEHFYZCXZLKHW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NSC(=C1)CCCBr |

Origin of Product |

United States |

Methodological Approaches to the Synthesis of 5 3 Bromopropyl 3 Methoxy 1,2 Thiazole

Retrosynthetic Analysis of the 5-(3-Bromopropyl)-3-methoxy-1,2-thiazole Core Structure

A plausible retrosynthetic analysis of this compound commences with disconnecting the C-N and S-N bonds of the thiazole (B1198619) ring. This approach simplifies the target molecule into more readily available or synthetically accessible precursors. A primary disconnection can be envisioned across the N-S bond, leading back to a functionalized enamine and a sulfur source. Further disconnection of the C=C bond and the C-S bond would reveal simpler starting materials.

Alternatively, a functional group interconversion approach can be considered, where the bromopropyl side chain is introduced at a later stage. This would involve the synthesis of a 5-substituted-3-methoxy-1,2-thiazole intermediate, which can then be elaborated to the final product. This strategy allows for the secure construction of the core heterocyclic ring before undertaking the potentially more sensitive installation of the alkyl halide side chain.

Precursor Design and Optimization for Thiazole Ring Formation

The formation of the 1,2-thiazole ring can be achieved through various condensation reactions. A common strategy involves the reaction of a β-keto ester or a related active methylene (B1212753) compound with a source of sulfur and nitrogen. For the synthesis of a 3-methoxy derivative, a precursor such as a β-ketonitrile could be a viable starting point.

The optimization of precursors would involve modifying the substituents to enhance reactivity and regioselectivity. For instance, the choice of protecting groups on other functionalities of the precursor molecules can significantly impact the yield and purity of the thiazole ring formation step. The reaction conditions, including solvent, temperature, and catalyst, would also be critical parameters to optimize for efficient cyclization.

Strategic Introduction of the 3-Bromopropyl Side Chain: Methodological Considerations

The introduction of the 3-bromopropyl side chain at the 5-position of the 1,2-thiazole ring can be approached in several ways. One method involves the direct alkylation of a pre-formed 3-methoxy-1,2-thiazole. This would likely proceed via a metalated intermediate, for example, by deprotonation at the 5-position with a strong base like an organolithium reagent, followed by quenching with 1,3-dibromopropane. Careful control of stoichiometry and temperature would be crucial to avoid side reactions.

An alternative strategy is to incorporate the propyl chain, or a precursor to it, into one of the starting materials for the thiazole ring synthesis. For example, a starting material already bearing a 3-hydroxypropyl or a similar functionalized propyl group could be used. The terminal functional group could then be converted to a bromide in a later step, for instance, through treatment with a brominating agent like phosphorus tribromide or carbon tetrabromide and triphenylphosphine. This approach can offer better control over the position of the side chain.

Regioselective Functionalization Techniques for the Methoxy (B1213986) Group at the 3-Position

Achieving regioselective introduction of the methoxy group at the 3-position is a key challenge. One approach is to start with a precursor that already contains a methoxy group or a group that can be readily converted to one, such as a hydroxyl or a thiol group. For instance, the cyclization of a precursor containing a methoxycarbonyl group at the appropriate position could lead to a 3-hydroxy-1,2-thiazole, which can then be methylated using a reagent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

Another strategy involves the direct methoxylation of a 3-unsubstituted 1,2-thiazole. However, this can be challenging due to the potential for reaction at other positions on the ring. Therefore, the use of precursors with directing groups or a multi-step synthesis involving protection and deprotection strategies might be necessary to ensure the desired regioselectivity.

| Pathway | Key Steps | Starting Materials | Potential Advantages | Potential Disadvantages |

| Linear Synthesis | 1. Thiazole ring formation with a propyl precursor. 2. Functional group transformation to introduce the bromo group. | Simple, commercially available chemicals. | Straightforward, well-established reactions. | Potentially lower overall yield, sensitive functional groups may require protection. |

| Convergent Synthesis | 1. Synthesis of 3-methoxy-1,2-thiazole. 2. Alkylation at the 5-position with a bromopropyl source. | 3-methoxy-1,2-thiazole, 1,3-dibromopropane. | Higher overall yield, modular approach. | May require strong bases for alkylation, potential for side reactions. |

Isolation and Purification Methodologies for this compound

The isolation and purification of the final product are critical to obtaining a compound of high purity. Standard techniques such as extraction, crystallization, and chromatography would be employed. After the reaction is complete, an aqueous workup would typically be performed to remove inorganic byproducts and water-soluble impurities.

Column chromatography on silica (B1680970) gel is a common method for purifying organic compounds. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) would be chosen to achieve good separation of the desired product from any remaining starting materials, byproducts, or isomers. The purity of the final compound would be assessed using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Recrystallization from an appropriate solvent could be used as a final purification step to obtain a crystalline solid, if applicable.

Spectroscopic and Spectrometric Characterization for Structural Elucidation of 5 3 Bromopropyl 3 Methoxy 1,2 Thiazole

Advanced Nuclear Magnetic Resonance Spectroscopy for Assignment of Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5-(3-Bromopropyl)-3-methoxy-1,2-thiazole, ¹H and ¹³C NMR would be indispensable.

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected proton signals for this compound would correspond to the methoxy (B1213986) group, the three methylene (B1212753) groups of the bromopropyl chain, and the proton on the thiazole (B1198619) ring. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of adjacent protons.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, and its chemical shift would be indicative of its hybridization and the nature of the atoms attached to it.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.0 | s | 3H | -OCH₃ |

| ~3.5 | t | 2H | -CH₂-Br |

| ~3.0 | t | 2H | Thiazole-CH₂- |

| ~2.2 | m | 2H | -CH₂-CH₂-CH₂- |

| ~6.5 | s | 1H | Thiazole-H |

Note: This is a hypothetical table based on general principles of NMR spectroscopy.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~160 | C=N (Thiazole) |

| ~140 | C-S (Thiazole) |

| ~110 | CH (Thiazole) |

| ~58 | -OCH₃ |

| ~33 | -CH₂-Br |

| ~30 | Thiazole-CH₂- |

| ~28 | -CH₂-CH₂-CH₂- |

Note: This is a hypothetical table based on general principles of NMR spectroscopy.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques would be employed. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings, helping to trace the connectivity of the bromopropyl chain. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would establish correlations between protons and the carbon atoms they are directly attached to (HSQC) or separated by two or three bonds (HMBC).

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) would be crucial for confirming the molecular formula of this compound (C₇H₁₀BrNOS). By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information, as the molecule would break apart in a predictable manner upon ionization.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation corresponds to the vibrations of particular functional groups. For this compound, characteristic IR absorption bands would be expected for the C-H bonds of the alkyl and methoxy groups, the C=N and C-S bonds of the thiazole ring, and the C-O bond of the methoxy group.

Hypothetical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~2950-2850 | C-H stretch (alkyl) |

| ~1600-1500 | C=N stretch (thiazole) |

| ~1250 | C-O stretch (methoxy) |

| ~700-600 | C-Br stretch |

Note: This is a hypothetical table based on typical IR absorption ranges.

Reaction Mechanisms and Reactivity Profiles of 5 3 Bromopropyl 3 Methoxy 1,2 Thiazole

Reactivity of the Bromopropyl Moiety in Nucleophilic Substitution Reactions

The 3-bromopropyl substituent is a primary alkyl halide, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The carbon atom bonded to the bromine is electrophilic and is readily attacked by a wide range of nucleophiles, leading to the displacement of the bromide ion. The reaction proceeds via a backside attack, resulting in the formation of a new carbon-nucleophile bond.

Common nucleophiles that can react with the bromopropyl chain include:

Oxygen Nucleophiles: Alcohols and carboxylates can be used to form ethers and esters, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate, to deprotonate the nucleophile.

Nitrogen Nucleophiles: Primary and secondary amines react to form secondary and tertiary amines. Ammonia can be used to synthesize the primary amine, while sodium azide (B81097) provides a route to the corresponding propyl azide, which can be subsequently reduced to the amine.

Sulfur Nucleophiles: Thiols readily react to form thioethers in a highly efficient manner.

Carbon Nucleophiles: Cyanide ions can be used to extend the carbon chain by one carbon, forming a nitrile. This nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine.

The primary competitor to the Sₙ2 reaction is the E2 elimination pathway, which would yield 3-methoxy-5-(prop-1-en-1-yl)-1,2-thiazole. However, for a primary alkyl bromide like the one present in this molecule, the Sₙ2 pathway is strongly favored, especially when using non-bulky bases and polar aprotic solvents at moderate temperatures.

| Nucleophile | Reagent Example | Typical Conditions | Product Class |

|---|---|---|---|

| Hydroxide | NaOH (aq) | DMSO/H₂O, 50-70°C | Alcohol |

| Alkoxide | NaOEt | EtOH, reflux | Ether |

| Amine | NH(CH₃)₂ | THF, rt | Tertiary Amine |

| Azide | NaN₃ | DMF, 60°C | Alkyl Azide |

| Thiolate | NaSPh | DMF, rt | Thioether |

| Cyanide | NaCN | DMSO, 80°C | Nitrile |

Electrophilic Aromatic Substitution on the Thiazole (B1198619) Ring System: Mechanistic Studies

The 1,2-thiazole ring is an aromatic system, but its reactivity towards electrophilic aromatic substitution (EAS) is influenced by the presence of the sulfur and nitrogen heteroatoms and the existing substituents. The only unsubstituted position on the ring is C4. The outcome of an EAS reaction is determined by the directing effects of the 3-methoxy and 5-bromopropyl groups.

The 3-methoxy group is a powerful activating group due to its ability to donate electron density to the ring via a resonance effect (+R effect). youtube.commasterorganicchemistry.com This donation preferentially increases the electron density at the adjacent C4 position, making it the primary site for electrophilic attack. The 5-bromopropyl group is a weakly activating alkyl group. The combined influence of these two groups strongly favors electrophilic substitution at the C4 position.

The general mechanism for EAS proceeds in two steps:

Attack by the Electrophile: The π-electrons of the thiazole ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and, crucially, onto the oxygen atom of the methoxy (B1213986) group, which provides significant stabilization. byjus.comdalalinstitute.comvedantu.com

Proton Removal: A base removes the proton from the C4 carbon, restoring the aromaticity of the thiazole ring and yielding the C4-substituted product. byjus.comvedantu.com

Studies on the nitration of isothiazole (B42339) have shown that the reaction proceeds on the free base rather than the protonated conjugate acid. rsc.org This is expected to hold true for 5-(3-Bromopropyl)-3-methoxy-1,2-thiazole, as the methoxy group further enhances the ring's nucleophilicity.

| Reaction | Typical Reagents | Electrophile | Predicted Product |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ | Br⁺ | 4-Bromo-5-(3-bromopropyl)-3-methoxy-1,2-thiazole |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-Methoxy-4-nitro-5-(3-bromopropyl)-1,2-thiazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(5-(3-Bromopropyl)-3-methoxy-1,2-thiazol-4-yl)ethan-1-one |

Transformations Involving the Methoxy Group: Dealkylation and Derivatization Pathways

The methoxy group at the C3 position can be transformed, most commonly through dealkylation (ether cleavage) to yield the corresponding 3-hydroxy-1,2-thiazole. This transformation is typically achieved using strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃). reddit.com

The mechanism with BBr₃ involves the coordination of the Lewis acidic boron atom to the lone pair of the ether oxygen. This coordination makes the methyl group highly electrophilic and susceptible to nucleophilic attack by a bromide ion, proceeding via an Sₙ2 mechanism. The resulting borate (B1201080) ester is then hydrolyzed during aqueous workup to yield the final 3-hydroxy product. The reaction with HBr follows a similar Sₙ2 pathway after initial protonation of the ether oxygen. reddit.com

The product, 3-hydroxy-1,2-thiazole, exists in tautomeric equilibrium with its keto form, isothiazol-3(2H)-one. This hydroxyl functionality provides a new site for derivatization, such as acylation to form esters or alkylation to form different ethers.

Cycloaddition Reactions and Pericyclic Processes Involving the Thiazole Heterocycle

Due to its aromatic character, the 1,2-thiazole ring is generally a reluctant participant in cycloaddition reactions such as the Diels-Alder reaction. wikipedia.orgclockss.org Such reactions would require overcoming a significant activation barrier associated with the temporary loss of aromaticity. While intramolecular Diels-Alder reactions of thiazoles have been reported under forcing conditions, the isothiazole ring in this molecule is expected to be unreactive as a diene or dienophile in most intermolecular pericyclic processes. clockss.orgthieme-connect.compitt.edu

However, the isothiazole ring system can be synthesized via 1,3-dipolar cycloaddition reactions, for example, between a nitrile sulfide (B99878) and an alkyne. researchgate.netyoutube.com While the parent ring can be formed this way, its participation in subsequent cycloadditions is not a common transformation. The high thermal stability and aromaticity of the 1,2-thiazole core make ring-opening and pericyclic reactions energetically unfavorable compared to reactions at the substituents.

Transition Metal-Catalyzed Coupling Reactions of the Bromopropyl Substituent

The C(sp³)-Br bond of the bromopropyl group is an ideal handle for forming new carbon-carbon bonds via transition metal-catalyzed cross-coupling reactions. Catalytic systems based on palladium and nickel are particularly effective for this purpose. Notable examples include the Kumada, Negishi, and Suzuki-Miyaura reactions. wikipedia.orgwikipedia.orgorganic-chemistry.org

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-bromine bond to form an organometallic intermediate.

Transmetalation: An organometallic reagent (e.g., Grignard for Kumada, organozinc for Negishi, or organoboron for Suzuki) transfers its organic group to the catalyst, displacing the halide. wikipedia.orgnrochemistry.com

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the active low-valent catalyst. illinois.edu

A potential side reaction in couplings involving alkyl halides is β-hydride elimination, where a hydrogen atom from the carbon adjacent to the metal is eliminated, leading to an alkene. However, with a propyl chain, this process is generally less competitive than the desired reductive elimination, particularly with carefully chosen ligands that promote the final coupling step. nih.gov

| Reaction Name | Organometallic Reagent | Typical Catalyst | Coupling Partner (R-group) |

|---|---|---|---|

| Kumada Coupling | R-MgBr (Grignard) | NiCl₂(dppe) or PdCl₂(dppf) | Alkyl, Vinyl, Aryl |

| Negishi Coupling | R-ZnCl | Pd(PPh₃)₄ or Ni(acac)₂ | Alkyl, Vinyl, Aryl, Acyl |

| Suzuki-Miyaura Coupling | R-B(OR)₂ | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Aryl, Vinyl, Alkyl |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand + Base | Vinyl |

Investigations into Rearrangement Reactions and Intramolecular Cyclizations

The structure of this compound is well-suited for intramolecular cyclization reactions. The most probable pathway involves the nucleophilic nitrogen atom (N2) of the thiazole ring attacking the electrophilic terminal carbon of the bromopropyl chain. This Sₙ2-type reaction would result in the formation of a new six-membered ring fused to the original thiazole ring, generating a bicyclic thiazolo[2,3-b]isothiazolium bromide salt. thieme-connect.de Such intramolecular alkylations are common in heterocyclic chemistry for the synthesis of fused ring systems. mdpi.comnih.govresearchgate.net

Alternative rearrangement pathways are less direct but conceivable. For instance, isothiazolium salts are known to undergo ring transformations, sometimes leading to the formation of other heterocycles like pyrroles or thiazinones upon treatment with a base. researchgate.netrsc.org If the initial intramolecular cyclization product were subjected to basic conditions, a subsequent rearrangement could occur. Another possibility involves a Friedel-Crafts-type intramolecular alkylation, where the bromopropyl chain, activated by a Lewis acid, could attack the electron-rich C4 position of the ring. However, the intramolecular N-alkylation to form the fused thiazolium salt remains the most direct and mechanistically favored pathway.

Theoretical and Computational Investigations of 5 3 Bromopropyl 3 Methoxy 1,2 Thiazole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Studies on substituted thiazole (B1198619) and isothiazole (B42339) derivatives consistently show that the heteroatoms (nitrogen and sulfur) and the substituents significantly influence the electronic properties. asianpubs.orgresearchgate.net The nitrogen and sulfur atoms in the 1,2-thiazole ring are electronegative centers, drawing electron density. The methoxy (B1213986) group at the C3 position is a strong electron-donating group, which would increase the electron density on the ring, particularly at the ortho and para positions relative to its attachment. Conversely, the bromopropyl group at the C5 position has a mildly electron-withdrawing inductive effect due to the bromine atom.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. In analogous thiazole derivatives, the HOMO is often localized on the thiazole ring and the electron-donating groups, while the LUMO is distributed over the ring and any electron-withdrawing substituents. science.gov For 5-(3-Bromopropyl)-3-methoxy-1,2-thiazole, the HOMO would likely be concentrated on the isothiazole ring and the methoxy group, making these sites susceptible to electrophilic attack. The LUMO would be expected to be distributed across the ring and the bromopropyl chain, indicating the sites for potential nucleophilic attack, particularly the carbon atom bonded to the bromine.

The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. asianpubs.org DFT calculations on various substituted thiazoles have shown that the nature of the substituents can tune this energy gap. nih.govacs.org

Table 1: Representative Calculated Electronic Properties of Substituted Thiazole Derivatives from Analogous Systems

| Compound | Method | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (D) |

| 2-Methylthiazole | ab initio/HF | -9.135 | 3.512 | 12.647 | 1.036 |

| 4-Methylthiazole | ab initio/HF | -9.117 | 3.508 | 12.625 | 1.124 |

| 2,4-Dimethylthiazole | ab initio/HF | -8.821 | 3.668 | 12.489 | 0.616 |

| 2-Mercaptothiazole | ab initio/HF | -8.876 | 3.213 | 12.089 | 1.322 |

Data is illustrative and sourced from studies on analogous compounds for comparative purposes. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT is a powerful tool for investigating reaction mechanisms, allowing for the calculation of energies of reactants, products, intermediates, and transition states. rsc.org For this compound, several reaction pathways could be of interest, such as nucleophilic substitution at the bromopropyl chain or electrophilic substitution on the isothiazole ring.

Computational studies on the bromination of thiazole derivatives have elucidated the reaction pathways and the influence of substituents on regioselectivity. researchgate.netbeilstein-archives.org Similarly, the reactivity of the bromopropyl group is a key feature. DFT calculations could model the transition state for the displacement of the bromide ion by a nucleophile, a fundamental SN2 reaction. The energy barrier for this reaction would be influenced by the steric hindrance around the reaction center and the electronic nature of the isothiazole ring.

Furthermore, DFT can be used to explore the synthesis of such molecules. For instance, the Hantzsch thiazole synthesis is a common route to thiazole derivatives, and its mechanism has been investigated computationally. acs.orgnih.gov By analogy, the synthesis of the 1,2-thiazole ring of the target molecule could be modeled to understand the thermodynamics and kinetics of the cyclization process. The calculated transition state energies would provide insights into the feasibility and optimal conditions for the reaction.

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds in the bromopropyl side chain. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for their interconversion. libretexts.org

The study of energy landscapes provides a comprehensive view of the possible conformations and their relative energies. researchgate.netresearchgate.net For the bromopropyl chain, rotations around the C-C bonds will lead to various staggered and eclipsed conformations. The relative energies of these conformers are determined by torsional strain and steric interactions. libretexts.org The most stable conformers will likely adopt an anti-periplanar arrangement of the bulky isothiazole ring and the bromine atom to minimize steric hindrance.

Computational methods, such as relaxed potential energy surface scans, can be employed to map out the energy landscape. rsc.org This involves systematically rotating a specific dihedral angle and calculating the energy at each step. The resulting energy profile reveals the low-energy conformers and the transition states connecting them. For the bromopropyl group, gauche interactions between the isothiazole ring and the bromine atom would be expected to be less stable than the anti conformation.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a specific environment, such as a solvent, over time. osti.gov For this compound, MD simulations can shed light on how solvent molecules arrange around it and how this affects its conformation and reactivity.

In a polar solvent, the solvent molecules would be expected to solvate the polar regions of the molecule, such as the methoxy group and the nitrogen and sulfur atoms of the isothiazole ring. mdpi.com The bromine atom, with its partial negative charge and polarizability, can also participate in specific interactions, including halogen bonding. nih.govresearchgate.net MD simulations can quantify these interactions by analyzing radial distribution functions and hydrogen bonding patterns.

The choice of solvent can influence the conformational preferences of the bromopropyl chain. nih.gov In a nonpolar solvent, intramolecular interactions might be more dominant in determining the conformation, whereas in a polar solvent, interactions with the solvent molecules could stabilize conformations that are less favorable in the gas phase. MD simulations can explore the conformational space sampled by the molecule in different solvents and determine the relative populations of different conformers. nih.gov

MD simulations are also crucial for understanding intermolecular interactions in condensed phases. For example, simulations could model the interaction of this compound with other molecules, which is relevant for understanding its behavior in mixtures or as a potential ligand for a biological target. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict spectroscopic properties like NMR and IR spectra, which are essential for structure elucidation. researchgate.net

NMR Spectroscopy: The chemical shifts of 1H and 13C nuclei can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory. mdpi.com For this compound, these calculations would predict the chemical shifts for the protons and carbons of the isothiazole ring, the methoxy group, and the bromopropyl chain. The predicted spectra can be compared with experimental data to confirm the structure. mdpi.comnih.gov Computational benchmarks have identified specific functionals and basis sets that provide the best agreement with experimental NMR data. github.io

Table 2: Predicted Spectroscopic Data for Structurally Similar Thiazole Derivatives

| Compound Feature | Predicted 1H NMR Chemical Shift (ppm) | Predicted 13C NMR Chemical Shift (ppm) | Predicted IR Frequency (cm-1) |

| Thiazole Ring Protons | 7.2 - 8.8 | 115 - 155 | ~1500-1600 (C=N, C=C stretch) |

| Methoxy Protons | ~3.8 - 4.2 | ~55 - 60 | ~2850-2950 (C-H stretch), ~1000-1100 (C-O stretch) |

| Alkyl Chain Protons | 1.5 - 3.5 | 20 - 40 | ~2850-2970 (C-H stretch) |

| Carbon bonded to Br | ~3.4 - 3.6 | ~30 - 35 | ~550-650 (C-Br stretch) |

Data is a generalized representation based on computational studies of analogous structures and serves for illustrative purposes. mdpi.commdpi.comwikipedia.org

Derivatization Strategies and Synthetic Applications of 5 3 Bromopropyl 3 Methoxy 1,2 Thiazole As a Synthon

Design and Synthesis of Advanced Thiazole (B1198619) Analogues through Functional Group Interconversions

The functional groups of 5-(3-bromopropyl)-3-methoxy-1,2-thiazole, namely the methoxy (B1213986) group and the bromopropyl chain, are amenable to a variety of interconversions, enabling the synthesis of diverse thiazole analogues.

The 3-methoxy group, an electron-donating substituent, influences the reactivity of the thiazole ring. While the 1,2-thiazole ring itself is relatively stable, the methoxy group can be a site for nucleophilic substitution, although this typically requires harsh conditions or activation. More commonly, the methoxy group can be cleaved to reveal a hydroxyl group, which can then be further functionalized.

The bromopropyl side chain at the 5-position is a primary alkyl bromide, making it an excellent electrophile for SN2 reactions. This allows for the introduction of a wide range of nucleophiles, leading to a plethora of new derivatives.

Table 1: Potential Functional Group Interconversions of this compound

| Starting Functional Group | Reagent/Condition | Product Functional Group | Potential Application |

| 3-Methoxy | HBr or BBr₃ | 3-Hydroxy | Further functionalization (e.g., etherification, esterification) |

| 5-(3-Bromopropyl) | NaN₃ | 5-(3-Azidopropyl) | Click chemistry, reduction to amine |

| 5-(3-Bromopropyl) | KCN | 5-(3-Cyanopropyl) | Hydrolysis to carboxylic acid, reduction to amine |

| 5-(3-Bromopropyl) | R-SH / Base | 5-(3-Thioetherpropyl) | Synthesis of sulfur-containing molecules |

| 5-(3-Bromopropyl) | R₂NH | 5-(3-Aminopropyl) | Introduction of basic centers, further amide/sulfonamide formation |

| 5-(3-Bromopropyl) | PPh₃, then base | 5-(3-Phosphoniumpropyl) | Wittig reactions for chain extension |

These interconversions pave the way for the synthesis of thiazole derivatives with tailored electronic and steric properties for various applications, including medicinal chemistry and materials science.

Utilization of the Bromopropyl Arm for Polymerization Initiation or Grafting Reactions

The 3-bromopropyl group serves as a classic initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). frontiersin.org The carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst to generate a radical species that initiates the polymerization of various monomers. This allows for the synthesis of well-defined polymers with a thiazole end-group.

"Grafting from" approach: The this compound can be immobilized on a surface or a polymer backbone. Subsequent ATRP from the bromopropyl initiator leads to the growth of polymer chains directly from the surface, creating polymer brushes with a high grafting density. bohrium.com This technique is valuable for modifying the surface properties of materials. frontiersin.org

"Grafting to" approach: Alternatively, living polymers with a reactive chain end can be synthesized separately and then reacted with the bromopropyl group of the thiazole derivative. This method is generally simpler but may result in lower grafting densities. frontiersin.org

Table 2: Polymerization Applications of the Bromopropyl Group

| Polymerization Technique | Role of Bromopropyl Group | Resulting Polymer Architecture |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Thiazole-terminated linear polymers |

| "Grafting from" Polymerization | Surface-bound initiator | Polymer brushes on a thiazole-functionalized surface |

| "Grafting to" Polymerization | Electrophilic anchor | Graft copolymers with thiazole linkages |

The resulting thiazole-functionalized polymers may exhibit unique electronic, optical, or biological properties derived from the heterocyclic moiety.

Strategies for Incorporation into Complex Molecular Architectures and Scaffolds

The bifunctional nature of this compound makes it a valuable building block for the synthesis of complex molecules, including macrocycles and intricate molecular scaffolds. The bromopropyl arm can be used to link the thiazole core to other molecular fragments through nucleophilic substitution reactions.

For instance, intramolecular reactions can be designed where a nucleophile within the same molecule displaces the bromide, leading to the formation of cyclic structures. Macrocyclization can be achieved by reacting the bromopropyl group with a nucleophilic site on a long-chain precursor that also contains the thiazole moiety. Thiazole-containing macrocycles are of interest due to their potential biological activity and unique conformational properties. acs.orgnih.govrsc.organu.edu.auacs.org

Furthermore, the thiazole ring can be incorporated as a rigid and heteroatom-rich unit within larger, three-dimensional scaffolds. Its ability to participate in various coupling reactions, once appropriately functionalized, allows for its integration into complex frameworks for applications in drug discovery and materials science. researchgate.net

Exploitation as a Precursor for Thiazole-Containing Ligands in Catalysis

Thiazole derivatives are known to act as effective ligands for transition metals in catalysis. cdnsciencepub.comnih.govorientjchem.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net The nitrogen atom of the thiazole ring possesses a lone pair of electrons that can coordinate to a metal center. The substituents on the thiazole ring can be modified to tune the electronic and steric properties of the resulting ligand, thereby influencing the activity and selectivity of the catalyst.

The 3-bromopropyl group of this compound can be transformed into various coordinating groups. For example, conversion of the bromide to a phosphine, amine, or thiol functionality would create a bidentate or tridentate ligand in which the thiazole nitrogen and the newly introduced group can chelate to a metal ion.

Table 3: Potential Thiazole-Containing Ligands from this compound

| Ligand Type | Synthetic Transformation of Bromopropyl Group | Potential Metal Coordination |

| N,N'-bidentate | Conversion to an amino or pyridyl group | Palladium, Copper, Rhodium |

| N,P-bidentate | Conversion to a phosphino (B1201336) group | Rhodium, Iridium, Palladium |

| N,S-bidentate | Conversion to a thiol or thioether group | Nickel, Platinum, Gold |

These tailored ligands can be employed in a variety of catalytic reactions, including cross-coupling reactions, hydrogenations, and hydroformylations. cdnsciencepub.com

Development of Novel Heterocyclic Systems via Ring Annulation or Expansion

The 1,2-thiazole ring in the title compound can serve as a starting point for the synthesis of fused heterocyclic systems through ring annulation reactions. These reactions involve the construction of a new ring fused to the existing thiazole core. The substituents on the thiazole can be manipulated to introduce reactive sites that facilitate such cyclizations.

For example, functionalization at the C4 position of the thiazole ring, potentially after initial derivatization of the existing side chains, could provide a handle for annulation. Diels-Alder reactions, where the thiazole acts as a dienophile, can also lead to the formation of new ring systems, often with subsequent rearrangement or elimination to form a stable aromatic product. wikipedia.org

Ring expansion reactions, although less common, could potentially be explored to transform the five-membered thiazole ring into a larger heterocyclic system, such as a thiazepine.

Exploration of Potential in Supramolecular Chemistry or Self-Assembly

The structural features of this compound and its derivatives make them interesting candidates for studies in supramolecular chemistry and self-assembly. The thiazole ring can participate in non-covalent interactions such as π-π stacking. rsc.orgrsc.org The introduction of hydrogen bond donors and acceptors through derivatization of the bromopropyl and methoxy groups can direct the self-assembly of these molecules into well-defined supramolecular architectures. nih.gov

For example, conversion of the bromopropyl group to a carboxylic acid or an amide would introduce strong hydrogen bonding capabilities. The interplay of these directional interactions, along with weaker forces like van der Waals interactions, can lead to the formation of one-, two-, or three-dimensional networks in the solid state, a field known as crystal engineering. rsc.orgrsc.org Such self-assembled structures can have applications in areas like nonlinear optics, molecular recognition, and the development of functional materials. researchgate.net

Emerging Research Directions and Future Prospects for Thiazole Based Compounds

Identification of Unexplored Reactivity Patterns of 5-(3-Bromopropyl)-3-methoxy-1,2-thiazole

The unique arrangement of substituents in this compound offers a rich landscape for exploring novel reactivity. The isothiazole (B42339) ring itself is a stable aromatic system, but the interplay between the electron-donating methoxy (B1213986) group and the versatile bromopropyl side chain invites a deeper investigation into its chemical behavior.

The bromopropyl group at the C5 position is a prime site for nucleophilic substitution reactions. While reactions with common nucleophiles are expected, unexplored reactivity could involve more complex transformations. For instance, intramolecular cyclization could be induced under specific conditions, potentially leading to novel bicyclic thiazole (B1198619) systems. The methoxy group at the C3 position, being an electron-donating group, influences the electron density of the thiazole ring, which can, in turn, affect the reactivity of the ring itself towards electrophilic or nucleophilic attack. sciepub.com

Furthermore, the potential for metal-catalyzed cross-coupling reactions at the C4 position, which is unsubstituted, presents another avenue for exploration. sci-hub.sescilit.com While direct C-H activation on the isothiazole ring has been a subject of study, the specific influence of the existing substituents on the regioselectivity and efficiency of such reactions for this particular molecule remains an open question. sci-hub.sescilit.com

A comparative analysis of the reactivity of the 5-bromopropyl substituent versus potential reactions at the thiazole core would be highly informative. The table below outlines some potential, yet largely unexplored, reaction pathways for this compound.

| Reaction Type | Potential Reagents | Potential Products | Research Focus |

| Intramolecular Cyclization | Strong, non-nucleophilic base | Fused bicyclic thiazole derivatives | Exploring conditions for novel ring formation. |

| Nucleophilic Substitution | Azides, thiols, secondary amines | Functionalized thiazole derivatives | Synthesis of novel compounds with potential biological activity. |

| C-H Functionalization | Palladium or rhodium catalysts with appropriate directing groups | C4-arylated or alkylated derivatives | Expanding the structural diversity of isothiazoles. |

| Grignard Reagent Formation | Magnesium | Thiazolyl Grignard reagent | A versatile intermediate for further synthesis. |

Further research in this area will be crucial for unlocking the full synthetic potential of this and related thiazole derivatives.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of heterocyclic compounds is increasingly benefiting from the adoption of flow chemistry and automated platforms, which offer advantages in terms of safety, efficiency, and scalability. durham.ac.uknih.govacs.org The synthesis of this compound and its derivatives is well-suited for adaptation to these modern techniques.

A continuous flow process could be designed for the key steps in the synthesis of the isothiazole ring, which often involves the handling of potentially hazardous reagents. durham.ac.uk Such a setup would allow for precise control over reaction parameters like temperature, pressure, and stoichiometry, leading to higher yields and purity. For instance, a multi-step continuous flow synthesis could be envisioned, starting from simple precursors and culminating in the fully functionalized thiazole without the need for isolation of intermediates. nih.gov

Automated synthesis platforms, coupled with high-throughput screening, could be employed to rapidly generate a library of derivatives based on the this compound scaffold. By systematically varying the nucleophiles that react with the bromopropyl group, a diverse set of compounds could be synthesized and tested for various applications, accelerating the discovery process. The integration of in-line purification and analysis would further enhance the efficiency of such a platform. durham.ac.uk

Exploration of Sustainable Synthetic Methodologies for Thiazole Derivatives

The principles of green chemistry are increasingly important in modern organic synthesis. bepls.com The development of sustainable methodologies for the synthesis of thiazole derivatives, including this compound, is an active area of research. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

One promising approach is the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and energy consumption. bepls.com Catalyst-free reactions in green solvents like water or polyethylene (B3416737) glycol (PEG) are also being explored for the synthesis of thiazole rings. bepls.com Furthermore, the development of one-pot, multi-component reactions for the construction of highly functionalized thiazoles is a key strategy for improving atom economy and reducing waste. bepls.comresearchgate.net

The table below summarizes some green chemistry approaches that could be applied to the synthesis of thiazole derivatives.

| Green Chemistry Approach | Description | Potential Application |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid synthesis of the isothiazole core and subsequent derivatization. |

| Use of Green Solvents | Replacing hazardous organic solvents with water, ethanol, or ionic liquids. | Performing nucleophilic substitutions on the bromopropyl group. |

| Catalyst-Free Reactions | Designing reactions that proceed efficiently without a catalyst. | Simplification of the synthesis and purification processes. |

| Multi-Component Reactions | Combining three or more reactants in a single step to form a complex product. | Efficient one-pot synthesis of highly substituted thiazoles. |

Computational Design and Predictive Modeling of Thiazole-Based Systems

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. rsc.orgacs.orgnih.gov In the context of this compound, computational methods can be employed to predict its physicochemical properties, reactivity, and potential biological activity.

Density Functional Theory (DFT) calculations can be used to understand the electronic structure of the molecule, including the electron density distribution and the energies of the frontier molecular orbitals. nih.gov This information can provide insights into the molecule's reactivity and guide the design of new reactions. For example, the calculated electrostatic potential map can predict the most likely sites for electrophilic and nucleophilic attack.

Molecular docking simulations can be used to predict the binding affinity of this compound and its derivatives to specific biological targets, such as enzymes or receptors. rsc.orgnih.gov This can help in the rational design of new drug candidates. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a series of related thiazole derivatives to establish a correlation between their chemical structure and biological activity. scilit.com

Unanswered Questions and Future Avenues in Thiazole Heterocycle Research

Despite the significant progress in the chemistry of thiazoles, many unanswered questions and exciting opportunities for future research remain, particularly concerning specifically substituted compounds like this compound.

Future research should focus on a systematic exploration of the reactivity of this molecule, both at the side chain and on the heterocyclic core. The development of novel synthetic methodologies, particularly those that are sustainable and amenable to automation, will be crucial for accessing a wider range of derivatives. Furthermore, the application of advanced computational techniques will be invaluable for guiding synthetic efforts and for predicting the properties and potential applications of new thiazole-based systems. The exploration of the biological activities of derivatives of this compound is another promising avenue for future research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-Bromopropyl)-3-methoxy-1,2-thiazole, and what challenges arise during purification?

- Methodology : The compound can be synthesized via nucleophilic substitution of 3-methoxy-1,2-thiazole with 1,3-dibromopropane. Key steps include controlling reaction temperature (e.g., 55–60°C under inert gas) and using anhydrous solvents (e.g., THF/Et3N mixtures) to minimize side reactions like elimination . Purification often requires column chromatography (silica gel) or recrystallization from ethanol, as bromoalkyl intermediates are prone to degradation under prolonged heat .

- Data Contradiction : Yields vary significantly (68–95%) depending on stoichiometry and catalyst (e.g., Pd(PPh3)4 vs. CuI) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include δ ~3.3 ppm (CH2Br), δ ~4.0 ppm (OCH3), and δ ~6.8–7.2 ppm (thiazole protons) .

- Mass Spectrometry : Expected molecular ion [M+H]<sup>+</sup> at m/z 251.0 (C7H10BrN2OS<sup>+</sup>).

- HPLC : Use a C18 column (e.g., Kromasil) with UV detection at 254 nm; retention time ~8–10 min in acetonitrile/water gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.